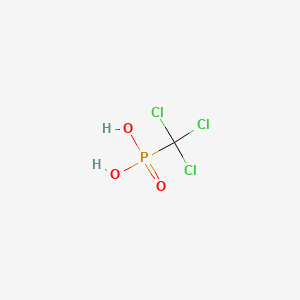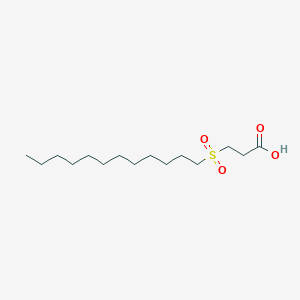
2,4,4-Trimethyl-2,3-pentanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by hydrogenation. The reaction typically involves the use of a base catalyst such as sodium hydroxide or sodium alkoxide. The aldol condensation produces an intermediate, which is then hydrogenated to yield the final diol product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. The use of alkali metal hydroxide catalysts is common, and the reaction conditions are optimized to achieve high conversion rates and productivities .
化学反应分析
Types of Reactions: 2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
科学研究应用
2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism by which 2,4,4-Trimethyl-2,3-pentanediol exerts its effects depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, which play a crucial role in its solubility and reactivity. In biochemical applications, the compound can interact with enzymes and other proteins, influencing their activity and function .
相似化合物的比较
2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Commonly used in paints and coatings.
Uniqueness: 2,4,4-Trimethyl-2,3-pentanediol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
属性
CAS 编号 |
73174-88-6 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2,4,4-trimethylpentane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |
InChI 键 |
JDYWKAYETKZYIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)



![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)



![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)
![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)
![4-[[(E)-[(3,4-dimethoxyphenyl)-[hexadecyl(methyl)amino]methylidene]amino]sulfamoyl]benzoic acid](/img/structure/B11964937.png)
